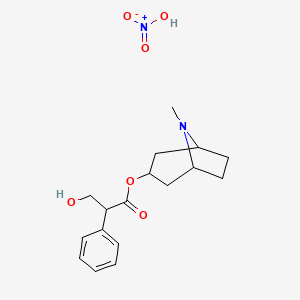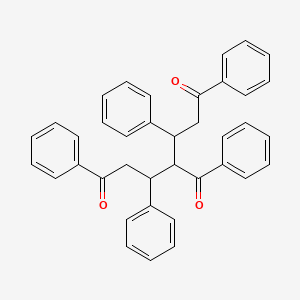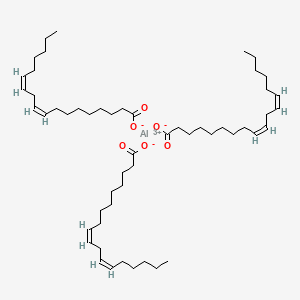
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structural features, including a quinolizine core with axial and equatorial substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Applications De Recherche Scientifique
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinolizine derivatives with different substituents, such as:
- 2H-Quinolizine, octahydro-3-(2-methoxyphenyl)-
- 2H-Quinolizine, octahydro-1-((9H-xanthen-9-ylthio)methyl)-
Uniqueness
The uniqueness of 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- lies in its specific substituents and their positions, which confer distinct chemical and biological properties. This compound’s unique structure allows for targeted applications and interactions that may not be achievable with other quinolizine derivatives.
Propriétés
Numéro CAS |
57661-28-6 |
|---|---|
Formule moléculaire |
C15H20ClNO |
Poids moléculaire |
265.78 g/mol |
Nom IUPAC |
(9aR)-2-(3-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |
InChI |
InChI=1S/C15H20ClNO/c16-13-5-3-4-12(10-13)15(18)7-9-17-8-2-1-6-14(17)11-15/h3-5,10,14,18H,1-2,6-9,11H2/t14-,15?/m1/s1 |
Clé InChI |
NSYPKASBYLRUNW-GICMACPYSA-N |
SMILES isomérique |
C1CCN2CCC(C[C@H]2C1)(C3=CC(=CC=C3)Cl)O |
SMILES canonique |
C1CCN2CCC(CC2C1)(C3=CC(=CC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)

![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)





![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)


